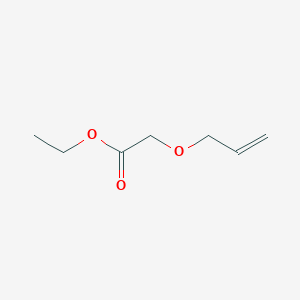

Ethyl 2-(prop-2-en-1-yloxy)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

ethyl 2-prop-2-enoxyacetate |

InChI |

InChI=1S/C7H12O3/c1-3-5-9-6-7(8)10-4-2/h3H,1,4-6H2,2H3 |

InChI Key |

JKVAFPAEVLWZIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Prop 2 En 1 Yloxy Acetate

Direct Esterification and Etherification Approaches

Direct methods for the synthesis of Ethyl 2-(prop-2-en-1-yloxy)acetate involve the formation of the ester and ether linkages in a straightforward manner. These approaches are often favored for their simplicity and efficiency.

Esterification of 2-(Prop-2-en-1-yloxy)acetic Acid with Ethanol (B145695)

One of the most fundamental methods for synthesizing this compound is through the Fischer-Speier esterification of 2-(prop-2-en-1-yloxy)acetic acid with ethanol. wikipedia.orgbyjus.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the ethanol. byjus.comorganic-chemistry.orgchemguide.co.uk

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water that is formed as a byproduct. masterorganicchemistry.comlibretexts.org The reaction is typically carried out by refluxing the carboxylic acid and alcohol with the acid catalyst for several hours. wikipedia.org

Reaction Conditions for Fischer-Speier Esterification:

| Parameter | Condition |

| Reactants | 2-(Prop-2-en-1-yloxy)acetic acid, Ethanol |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid wikipedia.orgorganic-chemistry.org |

| Temperature | 60-110 °C wikipedia.org |

| Reaction Time | 1-10 hours wikipedia.org |

Alkylation of Glycolate (B3277807) Esters with Allyl Halides

Another direct approach is the alkylation of glycolate esters, such as ethyl glycolate, with an allyl halide, most commonly allyl bromide. This method is a variation of the Williamson ether synthesis, a well-established reaction for forming ethers. masterorganicchemistry.comwikipedia.orgbyjus.com In this case, the alkoxide is generated from ethyl glycolate by treatment with a strong base, such as sodium hydride (NaH). youtube.com This alkoxide then acts as a nucleophile, attacking the allyl halide in an SN2 reaction to form the ether linkage. masterorganicchemistry.comwikipedia.org

The success of this reaction is highly dependent on the nature of the alkyl halide. Primary alkyl halides, like allyl bromide, are preferred as they are more susceptible to SN2 reactions. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), to facilitate the nucleophilic substitution. byjus.com

Typical Reactants and Conditions for Williamson Ether Synthesis:

| Component | Example |

| Glycolate Ester | Ethyl glycolate |

| Allyl Halide | Allyl bromide orgsyn.org |

| Base | Sodium hydride youtube.com |

| Solvent | Acetonitrile, DMF byjus.com |

Multi-Step Synthetic Strategies and Optimization

Convergent and Linear Synthesis Pathways

Multi-step syntheses can be categorized as either linear or convergent. vapourtec.com In a linear synthesis , the final product is assembled in a sequential manner, with each step building upon the previous one. For this compound, a linear approach might involve first synthesizing 2-(prop-2-en-1-yloxy)acetic acid and then esterifying it in a separate step.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact. patsnap.com In the context of producing this compound, this can involve several strategies:

Use of Renewable Feedstocks: One approach is to utilize bio-based starting materials. For instance, bioethanol can be used as the alcohol component in the esterification reaction. patsnap.com

Catalyst Selection: Replacing hazardous and corrosive acid catalysts like sulfuric acid with more environmentally friendly alternatives is a key goal. Solid acid catalysts, such as ion-exchange resins, can be used. chemra.com These catalysts are often reusable, reducing waste and simplifying product purification. chemistryforsustainability.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. The direct addition of ethylene (B1197577) to acetic acid to form ethyl acetate (B1210297) is an example of a reaction with high atom economy, though this is not directly applicable to the target molecule. google.com

Catalytic Systems for Enhanced Synthesis

The choice of catalyst is crucial for optimizing the synthesis of this compound. A variety of catalytic systems have been explored to improve reaction rates, yields, and selectivity.

In the Fischer-Speier esterification, while traditional mineral acids are effective, they can lead to side reactions and are difficult to separate from the product. wikipedia.orgchemguide.co.uk To overcome these issues, heterogeneous catalysts are increasingly being employed. These include:

Ion-Exchange Resins: These polymeric catalysts offer high acidity and can be easily filtered off at the end of the reaction. chemra.comuntirta.ac.id

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts, potentially leading to higher product selectivity. untirta.ac.id

Metal Salts: Lewis acids such as hafnium(IV) and zirconium(IV) salts have been shown to be effective catalysts for direct ester condensation. organic-chemistry.org

For the Williamson ether synthesis, phase-transfer catalysts can be used to facilitate the reaction between the water-soluble alkoxide and the organic-soluble allyl halide, particularly in industrial settings. byjus.com

Comparison of Catalytic Systems:

| Catalyst Type | Advantages | Disadvantages |

| Mineral Acids | High activity, low cost | Corrosive, difficult to separate wikipedia.orgchemguide.co.uk |

| Ion-Exchange Resins | Reusable, easy separation chemra.comuntirta.ac.id | Lower thermal stability |

| Zeolites | High selectivity, reusable untirta.ac.id | Can be more expensive |

| Lewis Acids | Mild reaction conditions organic-chemistry.org | Can be sensitive to moisture |

The ongoing development of novel catalytic systems continues to improve the efficiency and sustainability of synthetic routes to valuable chemical compounds like this compound.

Acid-Catalyzed Esterification

The Fischer-Speier esterification is a classic and direct method for synthesizing esters from a carboxylic acid and an alcohol under acidic catalysis. masterorganicchemistry.com For this compound, this pathway involves the reaction of allyloxyacetic acid with ethanol.

The reaction mechanism begins with the protonation of the carbonyl oxygen of allyloxyacetic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of ethanol. This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, creating a good leaving group (water). The elimination of water and subsequent deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the product side and achieve high yields, the reaction is typically conducted with an excess of the alcohol (ethanol), which can also serve as the solvent. chemicalforums.com Alternatively, water can be removed from the reaction mixture as it is formed, often by azeotropic distillation using a Dean-Stark apparatus. chemicalforums.com

The necessary precursor, allyloxyacetic acid, can be prepared via a Williamson ether synthesis by reacting allyl alcohol with chloroacetic acid in the presence of a base.

A related industrial approach involves the initial synthesis of ethyl glycolate through the acid-catalyzed esterification of glycolic acid with ethanol. sigmaaldrich.comchemicalbook.com The resulting ethyl glycolate can then be subjected to etherification as described in the following section.

Base-Catalyzed Etherification

The most common and versatile method for preparing ethers, particularly asymmetrical ones like this compound, is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org It involves an alkoxide ion acting as a nucleophile to displace a halide or other suitable leaving group from an organohalide. byjus.com

For the target molecule, there are two logical disconnection routes:

Route A: Reaction of sodium or potassium ethyl glycolate with an allyl halide (e.g., allyl bromide or allyl chloride).

Route B: Reaction of sodium or potassium allyloxide with an ethyl haloacetate (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate).

Route B is frequently employed for the synthesis of similar alkoxy and aryloxy acetates. The general procedure involves deprotonating allyl alcohol with a suitable base to form the more nucleophilic allyloxide ion. This is followed by the addition of an ethyl haloacetate. The alkoxide attacks the carbon atom bearing the halogen, displacing it to form the ether linkage. wikipedia.org

A variety of bases and solvent systems can be utilized, and the choice significantly impacts reaction efficiency and yield. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). researchgate.net Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, and acetonitrile are often preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity. researchgate.netwalisongo.ac.id In some cases, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be used to facilitate the reaction between the solid base and the dissolved organic reactants. bcrec.id

Research on the analogous synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) and ethyl chloroacetate highlights the profound effect of the solvent on product yield. walisongo.ac.id

| Solvent | Yield (%) |

|---|---|

| N,N-dimethylformamide (DMF) | 91 |

| Dimethyl sulfoxide (B87167) (DMSO) | 51 |

| Acetonitrile (CH₃CN) | 47 |

Table 1. Effect of different polar aprotic solvents on the yield of a structurally similar ether-ester, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, synthesized via base-catalyzed etherification with K₂CO₃. walisongo.ac.id

This data suggests that DMF would be a highly effective solvent for the synthesis of this compound via this method. The reaction is typically initiated at 0°C during the addition of reagents and then allowed to proceed at room temperature. walisongo.ac.id

Transition Metal Catalysis in C-O Bond Formation

Modern synthetic methods increasingly employ transition metal catalysis to achieve C-O bond formations under mild conditions with high selectivity. Palladium-catalyzed reactions are particularly prominent for the synthesis of allylic ethers. While a specific palladium-catalyzed synthesis for this compound is not extensively documented, established protocols for similar molecules provide a strong basis for a hypothetical pathway.

The key mechanistic feature of palladium-catalyzed allylic etherification is the formation of a π-allyl palladium intermediate. This reactive species is typically generated from an allylic precursor, such as an allyl alcohol, allyl carbonate, or vinyl epoxide, in the presence of a palladium(0) catalyst. acs.orgfrontiersin.org This intermediate is an electrophile that can then be attacked by a nucleophile, in this case, the hydroxyl group of ethyl glycolate.

A plausible synthetic route would involve the reaction of allyl alcohol with ethyl glycolate using a palladium catalyst. However, direct etherification of two different alcohols can be challenging. A more common approach involves activating the allyl alcohol, for instance, by converting it to an allyl carbonate. The palladium catalyst, such as PdCl₂(dppf), facilitates a decarboxylative reaction to form the π-allyl intermediate, which is then intercepted by the alcohol nucleophile (ethyl glycolate). frontiersin.org

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| PdCl₂(dppf) | Cs₂CO₃ | Acetonitrile | 72 |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Acetonitrile | No Reaction |

| Pd₂(dba)₃ | Cs₂CO₃ | Acetonitrile | No Reaction |

| None | Cs₂CO₃ | Acetonitrile | No Reaction |

Table 2. Catalyst screening for the analogous synthesis of allylic aryl ethers from phenols and vinyl ethylene carbonate, demonstrating the specificity of the palladium catalyst system. frontiersin.org

The data from related syntheses show that the choice of both the palladium source and the ligands is critical for catalytic activity. frontiersin.org Cesium carbonate is often used as the base in these reactions. This catalytic approach offers an alternative to the classical Williamson synthesis, often proceeding under milder and more neutral conditions, which can be advantageous for substrates with sensitive functional groups.

Chemical Reactivity and Transformation of Ethyl 2 Prop 2 En 1 Yloxy Acetate

Reactions Involving the Ester Functionality

The ester group in ethyl 2-(prop-2-en-1-yloxy)acetate is susceptible to various nucleophilic substitution reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of esters, a reaction that splits the ester into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, this compound can be hydrolyzed to 2-(prop-2-en-1-yloxy)acetic acid and ethanol (B145695). This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis (Saponification): When treated with a base like sodium hydroxide (B78521), the ester undergoes saponification to produce the sodium salt of 2-(prop-2-en-1-yloxy)acetic acid and ethanol. libretexts.orgnagwa.com This reaction is essentially irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic enough to react with the alcohol. chemistrysteps.com The kinetics of base-catalyzed hydrolysis of esters like ethyl acetate (B1210297) have been studied and are typically second-order, depending on the concentration of both the ester and the hydroxide ion. vernier.comyoutube.com

Studies on the hydrolysis of similar compounds, such as allyl glycidyl (B131873) ether, have shown that the reaction rate is influenced by factors like pH and temperature. For instance, the grafting of allyl glycidyl ether onto gelatin, which involves the opening of the epoxide ring, is significantly affected by the pH of the solution. researchgate.net Similarly, the hydrolysis of γ-glycidoxypropyltrimethoxysilane is accelerated by increased temperatures. researchgate.net

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. youtube.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and a large excess of an alcohol, this compound can be converted into a different ester. youtube.com For example, reacting it with butanol would yield butyl 2-(prop-2-en-1-yloxy)acetate and ethanol. The use of excess alcohol shifts the equilibrium towards the products. youtube.com Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to be effective for transesterification reactions. organic-chemistry.org

Base-Catalyzed Transesterification: A base, such as an alkoxide, can also catalyze the transesterification. youtube.com The alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com The reaction proceeds through a tetrahedral intermediate. youtube.com The choice of alcohol and base is crucial for driving the reaction to completion. youtube.com For instance, using sodium ethoxide in ethanol would favor the formation of the ethyl ester. masterorganicchemistry.com

The efficiency of transesterification can be influenced by the type of alcohol used. Studies on the transesterification of Mahua oil have shown that using higher alcohols like butanol can result in better yields compared to methanol (B129727) and ethanol under certain conditions. researchgate.net

Reduction to Corresponding Alcohols and Ethers

The ester functionality of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). doubtnut.commasterorganicchemistry.comyoutube.com This reaction would yield 2-(prop-2-en-1-yloxy)ethanol. google.com The reduction of esters with LiAlH₄ proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the carbonyl carbon. masterorganicchemistry.com The initial product is an aldehyde, which is then further reduced to the primary alcohol. masterorganicchemistry.com It is important to note that LiAlH₄ is a powerful reducing agent and can also reduce other functional groups, but it typically does not reduce the carbon-carbon double bond of the allyl group under standard conditions. acs.org However, under certain conditions, such as with an excess of LiAlH₄ and in specific solvents, the reduction of the double bond in N-allylamides has been observed. acs.org

Table 1: Summary of Reactions Involving the Ester Functionality

| Reaction | Reagents | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | 2-(prop-2-en-1-yloxy)acetic acid, Ethanol |

| Base-Catalyzed Hydrolysis | NaOH, H₂O | Sodium 2-(prop-2-en-1-yloxy)acetate, Ethanol |

| Acid-Catalyzed Transesterification | R'OH, H⁺ | R' 2-(prop-2-en-1-yloxy)acetate, Ethanol |

| Base-Catalyzed Transesterification | R'OH, NaOR' | R' 2-(prop-2-en-1-yloxy)acetate, Ethanol |

| Reduction | LiAlH₄, then H₂O | 2-(prop-2-en-1-yloxy)ethanol |

Reactions Involving the Allylic (Prop-2-en-1-yl) Moiety

The allyl group in this compound provides a site for reactions at the carbon-carbon double bond.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)

The double bond of the allyl group can undergo electrophilic addition reactions. masterorganicchemistry.com

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a dihalo-derivative.

Hydrohalogenation: The reaction with hydrohalic acids (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the halogen atom adds to the more substituted carbon atom. masterorganicchemistry.comleah4sci.com However, recent developments have shown that remote-Markovnikov hydrohalogenation of allyl carboxylates can be achieved using dual photoredox and cobalt catalysis, leading to the formation of β-acyloxy alkyl halides. acs.orgacs.org

Catalytic Hydrogenation and Reduction

The double bond of the allyl group can be saturated through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium or platinum, in the presence of hydrogen gas (H₂). rsc.org The product of this reaction would be ethyl 2-(propyloxy)acetate.

Palladium-based catalysts are widely used for the hydrogenation of allylic compounds. rsc.orgrsc.org For instance, palladium nanoparticles have been shown to be effective catalysts for the hydrogenation of allyl alcohols. rsc.orgrsc.org The choice of catalyst can influence the selectivity of the reaction. While platinum nanoparticles tend to form saturated alcohols, palladium nanoparticles can be more active but less selective, sometimes leading to the formation of other products. rsc.orgrsc.org The removal of allyl protecting groups, which is essentially a reduction of the allyl group, is often achieved using palladium catalysts. google.comorganic-chemistry.org

Table 2: Summary of Reactions Involving the Allylic Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Halogenation | X₂ (X = Cl, Br) | Ethyl 2-((2,3-dihalopropyl)oxy)acetate |

| Hydrohalogenation (Markovnikov) | HX (X = Cl, Br, I) | Ethyl 2-((2-halopropyl)oxy)acetate |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethyl 2-(propyloxy)acetate |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The electron-rich double bond of the prop-2-en-1-yl group in this compound is susceptible to electrophilic attack by oxidizing agents, leading to the formation of epoxides and diols.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the epoxidation of alkenes. In this concerted reaction, an oxygen atom is transferred from the peroxy acid to the double bond, forming an oxirane ring. The reaction is typically carried out in an inert solvent like dichloromethane. For this compound, this would yield ethyl 2-((oxiran-2-yl)methoxy)acetate. The reaction is generally stereospecific, with the oxygen atom adding to the same face of the double bond.

Dihydroxylation: Dihydroxylation introduces two hydroxyl groups across the double bond. This can be achieved through different reagents, leading to either syn or anti addition products.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) result in the syn-addition of two hydroxyl groups. The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to give the diol. Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). This transformation of this compound would produce ethyl 2-((2,3-dihydroxypropyl)oxy)acetate.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water on the protonated epoxide occurs from the backside, resulting in the formation of a trans-diol.

| Reaction | Reagent(s) | Product | Stereochemistry |

| Epoxidation | m-CPBA | Ethyl 2-((oxiran-2-yl)methoxy)acetate | Stereospecific |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Ethyl 2-((2,3-dihydroxypropyl)oxy)acetate | Syn-addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Ethyl 2-((2,3-dihydroxypropyl)oxy)acetate | Anti-addition |

Rearrangement Reactions (e.g., Claisen Rearrangements)

The allyl ether moiety in this compound can undergo sigmatropic rearrangements, most notably the Claisen rearrangement. The classical Claisen rearrangement involves the-sigmatropic rearrangement of an allyl vinyl ether upon heating. While this compound is an allyl alkyl ether, a variation known as the Johnson-Claisen rearrangement is applicable.

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst, like propionic acid, at elevated temperatures. For this compound, a more relevant transformation would be the Ireland-Claisen rearrangement. This reaction involves the treatment of an allylic acetate with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then trapped with a silylating agent like chlorotrimethylsilane (B32843) (TMSCl) to form a silyl (B83357) ketene (B1206846) acetal. This intermediate then undergoes a-sigmatropic rearrangement at or below room temperature to yield a γ,δ-unsaturated carboxylic acid upon hydrolysis.

Applying this to this compound, treatment with LDA would generate the lithium enolate. Subsequent rearrangement would lead to the formation of a γ,δ-unsaturated ester.

| Rearrangement Type | Key Reagents | Intermediate | Product Type |

| Ireland-Claisen | 1. LDA 2. TMSCl | Silyl ketene acetal | γ,δ-Unsaturated ester |

Transformations via Heteroatom Chemistry

Reactivity of the Ether Linkage

The ether linkage in this compound is generally stable under many conditions but can be cleaved under specific, often harsh, conditions.

Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like HI and HBr, can cleave ethers. The reaction mechanism involves protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by the halide ion on one of the adjacent carbon atoms follows. For an unsymmetrical ether like this compound, the site of attack depends on the nature of the alkyl groups. The reaction can proceed via an Sₙ1 or Sₙ2 mechanism. Given the presence of a primary alkyl group and an allylic group, the reaction is likely to proceed via an Sₙ2 pathway at the less hindered site or an Sₙ1 pathway if a stable allylic cation can be formed.

| Reagent | Mechanism | Potential Products |

| HBr or HI (strong acid) | Sₙ1/Sₙ2 | Allyl halide, Ethyl glycolate (B3277807) |

Nucleophilic Substitutions at Alpha-Carbon

The α-carbon of the acetate moiety in this compound is positioned between the ether oxygen and the carbonyl group of the ester. The protons on this carbon are acidic (pKa ~25-29 for typical esters) and can be removed by a strong, non-nucleophilic base to form an enolate.

The formation of the enolate is a key step that allows for subsequent alkylation reactions. Strong bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible deprotonation. The resulting enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction. This allows for the introduction of an alkyl group at the α-position, forming a new carbon-carbon bond. For example, reaction of the enolate of this compound with methyl iodide would yield ethyl 2-(prop-2-en-1-yloxy)propanoate. The success of this alkylation is dependent on the use of a primary or methyl halide to avoid competing elimination reactions.

| Step | Reagent | Intermediate/Product | Reaction Type |

| 1. Enolate Formation | LDA | Lithium enolate | Acid-Base |

| 2. Alkylation | R-X (e.g., CH₃I) | α-Alkylated ester | Sₙ2 |

Advanced Applications of Ethyl 2 Prop 2 En 1 Yloxy Acetate in Organic Synthesis and Materials Science

Ethyl 2-(prop-2-en-1-yloxy)acetate as a Versatile Building Block

The presence of both a reactive allyl group and an ethyl acetate (B1210297) moiety makes this compound a versatile synthon in organic chemistry. These functional groups can be manipulated independently or in concert to construct intricate molecular frameworks.

The "prop-2-en-1-yl" (allyl) group, in conjunction with the ethyl acetate fragment, provides a reactive handle for the construction of various heterocyclic systems. A notable example is the synthesis of quinoxaline (B1680401) derivatives. Research has demonstrated the creation of ethyl 2-[(2Z)-3-oxo-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoxalin-2-ylidene]acetate. rsc.org In this structure, the allyl group is attached to a nitrogen atom within the quinoxaline core, illustrating the utility of allylic precursors in building N-substituted heterocyclic compounds. rsc.org

The broader applicability of ethyl acetate derivatives in forming heterocyclic rings is well-documented with related structures. For instance, ethyl isocyanoacetate is a key component in the telescoped flow synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. nih.gov Similarly, ethyl (benzothiazol-2-ylsulfonyl)acetate serves as a reagent for the stereoselective synthesis of α,β-unsaturated esters, which are themselves precursors to various heterocyclic structures. nih.govnih.gov These examples underscore the potential of ethyl acetate-containing building blocks in the synthesis of a diverse range of heterocyclic scaffolds.

| Building Block | Heterocyclic Product | Reference |

|---|---|---|

| Ethyl 2-[(2Z)-3-oxo-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoxalin-2-ylidene]acetate | Quinoxaline derivatives | rsc.org |

| Ethyl isocyanoacetate | 1,2,4-triazoles, Pyrrolo-[1,2-c]pyrimidines | nih.gov |

| Ethyl (benzothiazol-2-ylsulfonyl)acetate | Precursor to various heterocycles via α,β-unsaturated esters | nih.govnih.gov |

Beyond heterocycles, this compound and its analogs are valuable intermediates for assembling more elaborate organic molecules. The synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) and ethyl chloroacetate (B1199739) is a prime example, where the core structure is elaborated to create a more complex derivative. researchgate.net This reaction highlights how the ethyl acetate moiety can be introduced into a molecule containing an allyl group through etherification. researchgate.net

The utility of similar building blocks is further demonstrated by the use of 1-phenylprop-2-ynyl acetate in the stereoselective construction of polyhydroxylated chains, which are important motifs in many natural products. chemrxiv.org Additionally, ethyl-2-(4-aminophenoxy) acetate has been synthesized as a key precursor for dual-acting hypoglycemic agents, showcasing the role of such synthons in medicinal chemistry. google.com The ability to perform sequential reactions on the different functional groups of these building blocks allows for the systematic construction of complex target molecules.

Polymer Chemistry and Polymerization Studies

The allyl and ester functionalities of this compound also make it a candidate for polymer synthesis, offering pathways to new materials with tailored properties.

Direct homopolymerization of allylic monomers like this compound via conventional radical polymerization is known to be challenging. The primary reason is the high propensity for degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the allylic position (the CH2 group adjacent to the double bond). tandfonline.com This process terminates the growing polymer chain and creates a stable allylic radical that is slow to reinitiate polymerization, typically resulting in the formation of only low molecular weight oligomers. tandfonline.comacs.org

Some studies have proposed alternative mechanisms for the polymerization of allyl ethers that deviate from the classical free-radical addition pathway. One such proposed mechanism is a radical-mediated cyclization, which could lead to the formation of polymers with a different backbone structure. nih.gov However, specific studies on the homopolymerization of this compound are not widely reported in the literature, likely due to these inherent synthetic challenges.

Copolymerization represents a more viable strategy for incorporating this compound into polymer chains. By combining it with more reactive monomers, such as vinyl or acrylic monomers, it is possible to synthesize copolymers with unique properties. The copolymerization of vinyl acetate with various acrylic monomers, including 2-ethylhexyl acrylate, acrylic acid, and ethyl methacrylate, is a well-established industrial process. tandfonline.comscispace.comtue.nl

| Comonomer Pair | r1 (EMA/VAC) | r2 (MAM) | Copolymer Type | Reference |

|---|---|---|---|---|

| EMA-co-MAM | 0.197 | 0.230 | Alternating | scispace.com |

| VAC-co-MAM | 0.294 | 4.314 | Block-like with MAM | scispace.com |

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer more precise control over polymer architecture, molecular weight, and dispersity. scispace.comresearchgate.net These methods are particularly relevant for polymerizing challenging monomers and for creating well-defined block copolymers.

While direct RAFT or ATRP of this compound is not extensively documented, these techniques have been successfully applied to other allyl-functionalized monomers. nih.gov For instance, RAFT polymerization has been used to synthesize polymers and block copolymers containing allyl groups, which can then be further modified through post-polymerization reactions. nih.gov The choice of RAFT agent and reaction conditions is crucial for successfully polymerizing less activated monomers. scispace.comresearchgate.net

Similarly, ATRP has been employed to create polymers with pendant allyl groups. nih.gov These controlled polymerization techniques provide a powerful platform for designing complex polymer architectures, such as block and star polymers, with incorporated allyl functionalities that can serve as sites for crosslinking or further chemical modification. nih.gov The successful application of RAFT and ATRP to other allyl-containing monomers suggests that these methods could potentially be adapted for the controlled polymerization of this compound, opening up new avenues for the creation of novel functional materials. nih.gov

Design of Specialty Polymers with Tailored Characteristics

The incorporation of this compound as a comonomer in polymerization reactions allows for the design of specialty polymers with highly tailored characteristics. The unique combination of a reactive allyl group and a modifiable ester functionality within a single monomer unit provides a versatile platform for controlling polymer architecture and properties.

The pendant allyl group serves as a key site for post-polymerization modifications, enabling the introduction of a wide array of functional groups. This functionality allows for the tuning of properties such as hydrophilicity, cross-linking density, and adhesion. For instance, the allyl group can readily participate in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction. nih.gov This enables the grafting of various thiol-containing molecules, thereby altering the polymer's solubility, thermal stability, and mechanical properties.

The ester group, on the other hand, can be hydrolyzed to a carboxylic acid, introducing anionic charges along the polymer backbone. This modification significantly impacts the polymer's behavior in aqueous environments, influencing its solubility, viscosity, and ability to interact with cationic species. The potential for both allyl and ester group modifications allows for the creation of multifunctional polymers with precisely controlled property profiles.

Research in related systems has demonstrated that the copolymerization of monomers containing allyl and ester functionalities can lead to materials with a range of desirable attributes. By adjusting the ratio of this compound to other comonomers, the density of functionalizable sites along the polymer chain can be precisely controlled. This, in turn, dictates the extent to which the polymer's properties can be modified. For example, a higher incorporation of this functional monomer would result in a polymer with a greater capacity for cross-linking or further functionalization.

A hypothetical example of tailoring polymer characteristics is presented in the table below, illustrating the effect of incorporating varying molar percentages of this compound into a copolymer with a base monomer like methyl methacrylate.

Table 1: Hypothetical Properties of Methyl Methacrylate - this compound Copolymers

| Molar % of this compound | Glass Transition Temperature (Tg) (°C) | Swelling Ratio in Toluene | Contact Angle (Water) (°) |

| 0 | 105 | 1.1 | 85 |

| 5 | 102 | 1.3 | 82 |

| 10 | 99 | 1.6 | 78 |

| 20 | 95 | 2.2 | 72 |

Derivatization for Functional Materials

The presence of both an allyl group and an ester group makes this compound a valuable precursor for the synthesis of a variety of functional materials through derivatization. These derivatives find applications as cross-linking agents and in surface chemistry modifications.

Synthesis of Cross-linking Agents

The allyl functionality of this compound is particularly useful for the synthesis of cross-linking agents. Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials by forming a three-dimensional network.

One common strategy involves the conversion of the allyl group into a more reactive functional group, such as an epoxide or a thiol. For instance, epoxidation of the allyl double bond, often using a peroxy acid, yields a glycidyl (B131873) ether derivative. This epoxide group can then react with various nucleophiles, such as amines or hydroxyl groups present in a polymer backbone, to form covalent cross-links.

Alternatively, the allyl group can undergo a thiol-ene reaction with a multifunctional thiol, creating a cross-linked network. This reaction is known for its high efficiency and ability to proceed under mild conditions, often initiated by UV light or a radical initiator. nih.gov The resulting thioether linkages are generally stable, contributing to the durability of the cross-linked material.

The ester group of this compound can also be utilized to create cross-linking agents. For example, transesterification with a polyol can lead to the formation of a multifunctional monomer with several allyl groups, which can then be used to cross-link other polymers.

The table below outlines potential cross-linking agents derived from this compound and their intended applications.

Table 2: Cross-linking Agents Derived from this compound

| Derivative | Synthesis Method | Reactive Group(s) | Target Polymer Functional Groups | Potential Application |

| Glycidyl ether derivative | Epoxidation of allyl group | Epoxide | Amine, Hydroxyl, Carboxylic acid | Cross-linking of epoxy resins, polyesters, and polyamides |

| Thiol-functionalized derivative | Thiol-ene reaction with excess dithiothreitol | Thiol | Isocyanate, Epoxide, Alkene | Curing of isocyanate-based adhesives and coatings |

| Di-allyl ester derivative | Transesterification with ethylene (B1197577) glycol | Allyl | Thiol, Alkene | UV-curable coatings and hydrogels |

Modification for Surface Chemistry Applications

The modification of surfaces to impart specific properties, such as hydrophilicity, hydrophobicity, biocompatibility, or reactivity, is crucial in many fields, including biomedical devices, sensors, and coatings. The derivatization of this compound offers a route to creating molecules well-suited for surface modification.

Polymers containing units derived from this compound can be tethered to surfaces through the reactive allyl group. For example, the allyl group can react with silicon hydride (Si-H) groups on a silicon wafer surface via hydrosilylation, forming a stable Si-C bond. lehigh.edu This process grafts the polymer onto the surface, modifying its properties.

Furthermore, the ester group can be hydrolyzed post-grafting to create a surface rich in carboxylic acid groups. These groups can then be used for further chemical transformations, such as the immobilization of proteins, peptides, or other bioactive molecules through amide bond formation. This is particularly relevant in the development of biosensors and biocompatible coatings. digitellinc.com

The ability to tailor the surface properties by first grafting a polymer and then modifying its functional groups in situ provides a high degree of control over the final surface chemistry. Research on related allyl-functionalized polymers has shown that this approach can be used to create surfaces with a wide range of wettabilities and biological interactions. nih.gov

The following table provides examples of surface modifications that could be achieved using derivatives of this compound.

Table 3: Surface Modifications Using Derivatives of this compound

| Surface | Modifying Agent | Reaction Type | Resulting Surface Functionality | Application |

| Silicon Wafer | Polymer of this compound | Hydrosilylation | Pendant ester and allyl groups | Platform for further functionalization |

| Gold Surface | Thiol derivative of this compound | Self-Assembled Monolayer (SAM) | Ester and allyl groups | Chemical sensor development |

| Polymer Film | Copolymer with this compound, then hydrolyzed | Surface hydrolysis | Carboxylic acid groups | Improved hydrophilicity and cell adhesion |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the atomic connectivity and chemical environment can be constructed.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their chemical surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants). For ethyl 2-(prop-2-en-1-yloxy)acetate, the ¹H NMR spectrum is expected to show five distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-O-CH₂-CH₃) are deshielded by the adjacent oxygen atom and are expected to appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) will appear as a triplet, coupled to the two methylene protons.

The allyl group also presents a distinctive set of signals. The proton on the central carbon of the double bond (-CH=CH₂) will appear as a complex multiplet due to coupling with the terminal vinyl protons and the adjacent methylene protons. The two terminal vinyl protons (=CH₂) are diastereotopic and will likely appear as two separate multiplets. The methylene protons of the allyl group (-O-CH₂-CH=) are adjacent to an oxygen atom and a double bond, and will therefore be shifted downfield, appearing as a doublet.

The isolated methylene protons of the acetate (B1210297) group (-O-CH₂-C=O) are situated between two oxygen atoms, leading to a significant downfield shift, and will appear as a singlet as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.90 | m | 1H | -OCH₂-CH =CH₂ |

| ~5.25 | m | 2H | -OCH₂-CH=CH ₂ |

| ~4.20 | q | 2H | -O-CH ₂-CH₃ |

| ~4.15 | s | 2H | -O-CH ₂-C=O |

| ~4.05 | d | 2H | -O-CH ₂-CH=CH₂ |

| ~1.25 | t | 3H | -O-CH₂-CH ₃ |

Note: Predicted values are based on analogous structures and established chemical shift ranges. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. In the case of this compound, seven distinct signals are expected in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group (-C=O) is the most deshielded and will appear furthest downfield. The carbons of the double bond (-CH=CH₂) will appear in the olefinic region of the spectrum. The carbons single-bonded to oxygen atoms (-O-CH₂-) will be found at intermediate chemical shifts, while the aliphatic methyl carbon (-CH₃) will be the most shielded and appear furthest upfield. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C =O |

| ~134.0 | -OCH₂-C H=CH₂ |

| ~117.5 | -OCH₂-CH=C H₂ |

| ~72.0 | -O-C H₂-CH=CH₂ |

| ~68.0 | -O-C H₂-C=O |

| ~61.0 | -O-C H₂-CH₃ |

| ~14.0 | -O-CH₂-C H₃ |

Note: Predicted values are based on analogous structures and established chemical shift ranges. Actual experimental values may vary slightly. researchgate.netchemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the quartet of the ethyl methylene group and the triplet of the ethyl methyl group. It would also reveal the coupling network within the allyl group, connecting the multiplets of the vinylic protons to the allylic methylene protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of each CH, CH₂, and CH₃ group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the different fragments of the molecule. For instance, HMBC would show a correlation between the protons of the ethyl methylene group and the carbonyl carbon, and between the protons of the allylic methylene group and the carbons of the double bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the ester and ether functionalities, as well as the carbon-carbon double bond. walisongo.ac.id

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3080 | C-H stretch | Vinylic |

| ~2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1750 | C=O stretch | Ester |

| ~1645 | C=C stretch | Alkene |

| ~1200-1000 | C-O stretch | Ester and Ether |

The most prominent peak in the spectrum would be the strong absorption from the carbonyl (C=O) stretch of the ester group around 1750 cm⁻¹. walisongo.ac.id The presence of both an ester and an ether is confirmed by the complex C-O stretching vibrations in the fingerprint region (1200-1000 cm⁻¹). The C=C stretch of the allyl group would appear around 1645 cm⁻¹, and the associated vinylic C-H stretches would be observed above 3000 cm⁻¹. walisongo.ac.id

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and for gaining further structural insights. For this compound (C₇H₁₂O₃), the molecular weight is 144.16 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 144.

The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester side chain. The presence of the allyl ether provides additional fragmentation routes.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Likely Origin |

| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion |

| 115 | [C₅H₇O₃]⁺ | Loss of ethyl radical (-C₂H₅) |

| 99 | [C₅H₇O₂]⁺ | Loss of ethoxy radical (-OC₂H₅) |

| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement and loss of propene |

| 73 | [C₃H₅O₂]⁺ | Cleavage of the ether bond |

| 57 | [C₃H₅O]⁺ | Allyl cation with an oxygen |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

The base peak in the spectrum would likely correspond to a particularly stable fragment, such as the allyl cation at m/z 41 or the acetyl cation at m/z 43. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Determination (for derivatives, if applicable)

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, this technique can be applied to solid derivatives of the compound. nih.gov

Should a suitable crystalline derivative be synthesized, X-ray diffraction analysis would provide highly accurate data on bond lengths, bond angles, and torsional angles. This information would offer an unambiguous confirmation of the molecular structure in the solid state, complementing the data obtained from solution-state NMR. The crystal packing analysis can also reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state architecture. nih.govmdpi.com

Computational and Theoretical Studies on Ethyl 2 Prop 2 En 1 Yloxy Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and geometric parameters of a molecule.

DFT is a computational method that models the electronic structure of many-body systems. For Ethyl 2-(prop-2-en-1-yloxy)acetate, DFT calculations would be employed to determine key electronic properties. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

The primary outputs of such a study would include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density and Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electrophilic and nucleophilic sites. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the ester and ether groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms.

Mulliken and Natural Bond Orbital (NBO) Charges: These analyses partition the total electron density among the atoms in the molecule, providing insight into the distribution of charge. NBO analysis also describes the delocalization of electron density between filled and unfilled orbitals, quantifying the stability arising from these interactions.

Illustrative DFT Calculation Results for this compound (Disclaimer: The following data is illustrative and not from published research on this specific molecule.)

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -0.25 Hartree | Indicates the energy of the most available electrons for chemical reactions. |

| LUMO Energy | +0.05 Hartree | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 0.30 Hartree | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule. |

Due to the presence of several single bonds, this compound can exist in various conformations. A conformational analysis would be performed to identify the most stable three-dimensional structures. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformer. The structures corresponding to the lowest energies are the most likely to be observed. These stable conformers represent the global and local minima on the potential energy surface. Understanding the preferred conformation is essential as it influences the molecule's physical properties and biological activity.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. dss.go.th In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of empirical energy functions.

For this compound, an MD simulation would reveal:

Conformational Transitions: How the molecule transitions between different stable conformations at a given temperature.

Solvent Effects: How the presence of a solvent, such as water or an organic solvent, affects the molecule's conformation and dynamics.

Transport Properties: In a bulk simulation with many molecules, properties like the diffusion coefficient could be calculated.

MD simulations on esters and ethers have been used to understand their self-assembly and behavior in bulk phases. dss.go.th

Structure-Reactivity Relationships from Computational Modeling

By combining the insights from DFT and other computational methods, it is possible to establish relationships between the structure of this compound and its likely reactivity. For instance, the MEP map can predict where the molecule is most likely to be attacked by electrophiles or nucleophiles. The energies of the frontier molecular orbitals (HOMO and LUMO) can be used to predict the feasibility of certain chemical reactions. For example, a low HOMO-LUMO gap might suggest that the molecule could be reactive in pericyclic reactions.

Predictive Modeling for Novel Derivatives and Reactions

The computational models developed for this compound can be extended to predict the properties of novel, related derivatives. This is often done using Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

In a hypothetical QSAR study, one could:

Create a library of virtual derivatives by modifying the structure of this compound (e.g., by changing the alkyl groups).

Calculate a set of molecular descriptors (e.g., steric, electronic, and lipophilic properties) for each derivative.

Develop a mathematical model that correlates these descriptors with a property of interest (e.g., predicted reactivity or solubility).

This approach allows for the rapid screening of many potential new molecules for desired properties before they are synthesized, saving time and resources.

Advanced Methodologies in Research and Development

Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanism of the formation of Ethyl 2-(prop-2-en-1-yloxy)acetate, typically via a Williamson ether synthesis pathway involving an allyl alkoxide and an ethyl haloacetate, is fundamental for optimization. masterorganicchemistry.comnumberanalytics.com Real-time monitoring provides invaluable data on reaction rates, the formation of intermediates, and the generation of byproducts.

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the continuous monitoring of a reaction mixture without the need for sampling. rsc.org For the synthesis of this compound from allyl alcohol and ethyl chloroacetate (B1199739), an FTIR probe submerged in the reactor can track the disappearance of the broad O-H stretch of allyl alcohol (approx. 3300 cm⁻¹) and the appearance of the characteristic C-O-C ether stretch in the product.

Similarly, in situ NMR spectroscopy can follow the reaction by monitoring the chemical shifts of specific protons. For instance, the methylene (B1212753) protons adjacent to the oxygen in allyl alcohol would shift upon formation of the ether linkage. A kinetic analysis can be constructed by plotting the concentration of reactants and products over time, allowing for the determination of reaction orders and rate constants under various conditions. rsc.org

Table 1: Hypothetical In Situ FTIR Monitoring of this compound Synthesis

| Time (minutes) | Reactant A (Allyl Alcohol) Absorbance at O-H band (AU) | Product Absorbance at C-O-C band (AU) | % Conversion (Calculated) |

| 0 | 0.98 | 0.01 | 1% |

| 15 | 0.75 | 0.24 | 24% |

| 30 | 0.49 | 0.50 | 51% |

| 60 | 0.15 | 0.84 | 86% |

| 90 | 0.05 | 0.94 | 96% |

| 120 | 0.02 | 0.97 | 99% |

Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for the offline analysis of reaction aliquots to determine purity and yield with high accuracy. researchgate.net For a volatile compound like this compound, GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is often the method of choice. nih.govjmaterenvironsci.com

By running a series of reactions where parameters like base, solvent, and temperature are varied, samples can be analyzed to quantify the conversion of reactants and the formation of the desired product versus any side products. numberanalytics.com This allows for precise optimization. For example, a study might compare a strong base like sodium hydride in an aprotic polar solvent like DMF against a weaker base like potassium carbonate to find the conditions that maximize yield and minimize byproduct formation. numberanalytics.comresearchgate.net

Table 2: Optimization of this compound Synthesis via GC Analysis

| Experiment | Base | Solvent | Temperature (°C) | Retention Time (Product) (min) | Purity by GC (%) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile (B52724) | 65 | 8.45 | 85 | 47 |

| 2 | K₂CO₃ | DMF | 65 | 8.45 | 92 | 91 |

| 3 | NaH | THF | 65 | 8.46 | 98 | 95 |

| 4 | NaH | DMSO | 65 | 8.45 | 94 | 92 |

Data is illustrative and based on typical outcomes for Williamson ether synthesis. walisongo.ac.id

High-Throughput Experimentation in Synthesis Optimization

High-Throughput Experimentation (HTE) revolutionizes the optimization process by enabling the rapid, parallel execution of a large number of reactions. Using automated liquid handlers and miniaturized reactor arrays (e.g., 96-well plates), a vast experimental space can be explored quickly. For the synthesis of this compound, an HTE workflow could screen dozens of combinations of bases, solvents, catalysts, and temperature profiles simultaneously. Each well of the microplate serves as a separate reactor, and the results are typically analyzed using rapid techniques like LC-MS to determine the relative yield of the desired product. This approach drastically reduces the time and resources required to identify optimal reaction conditions compared to traditional one-at-a-time experimentation.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. rsc.orgmdpi.com In a flow synthesis of this compound, streams of the reactants (e.g., a solution of allyl alcohol and a base, and a separate solution of ethyl chloroacetate) are continuously pumped and mixed, then passed through a heated reactor coil or a packed-bed reactor. nih.govgoogle.com

The small internal volume of the reactor allows for superior heat and mass transfer, providing precise control over reaction parameters like temperature and residence time. nih.gov This enhanced control often leads to higher yields, improved selectivity, and safer handling of exothermic reactions or unstable intermediates. rsc.org The output from the reactor can be directed to an in-line purification module, enabling a fully continuous "raw material to pure product" process. nih.govrsc.org

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

| Reaction Volume | 1 L | 5 mL (reactor volume) | Superior safety, minimal hazardous material at any time |

| Temperature Control | Poor (Gradients) | Excellent (±1 °C) | Reduced byproducts, improved consistency |

| Reaction Time | 4 hours | 20 minutes (residence time) | Increased throughput |

| Typical Yield | 85% | 96% | Higher efficiency and conversion |

| Scalability | Difficult (re-optimization needed) | Simple (run for longer time) | Faster transition from lab to production |

Sustainable Synthesis and Environmental Impact Assessment

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. numberanalytics.comacs.org For this compound, this involves several key considerations:

Atom Economy: The Williamson ether synthesis itself has a moderate atom economy due to the formation of a salt byproduct (e.g., NaCl). Alternative catalytic routes that avoid salt formation are an area of research. acs.org

Solvent Selection: Replacing traditional polar aprotic solvents like DMF and DMSO, which have toxicity concerns, with greener alternatives is a priority. researchgate.net

Raw Material Sourcing: Utilizing bio-based feedstocks, such as bio-ethanol to produce ethyl chloroacetate and bio-based allyl alcohol, can significantly reduce the carbon footprint of the final product. patsnap.com

Energy Efficiency: Optimizing reactions to run at lower temperatures, potentially through more efficient catalysts or by using methods like microwave irradiation, reduces energy consumption. numberanalytics.com

An Environmental Impact Assessment (EIA) or Life Cycle Assessment (LCA) can be conducted to quantify the environmental footprint. viridischemical.com This involves analyzing every stage, from raw material extraction to final product disposal, and measuring metrics like greenhouse gas emissions, water usage, and fossil energy consumption. ref.ac.ukepa.gov By comparing different synthetic routes (e.g., a traditional fossil-based route vs. a bio-based flow chemistry route), the most sustainable pathway can be identified.

Table 4: Simplified Environmental Impact Comparison for Synthesis Routes

| Metric | Traditional Synthesis | Green Synthesis (Illustrative) |

| Solvent | DMF | Cyrene or 2-MeTHF |

| Base | Sodium Hydride | Recyclable solid base |

| Feedstock Origin | Petrochemical | Bio-based (renewable) |

| Process Type | Batch | Continuous Flow |

| E-Factor (Waste/Product Ratio) | ~5-10 | ~1-3 |

| Energy Consumption | High (prolonged heating) | Lower (efficient heat transfer) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(prop-2-en-1-yloxy)acetate, and how can reaction efficiency be optimized?

- The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting prop-2-en-1-ol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Optimization involves monitoring reaction kinetics via gas chromatography (GC) or thin-layer chromatography (TLC) to adjust stoichiometry, temperature, and catalyst loading. Purity can be enhanced by distillation or recrystallization .

Q. How should researchers characterize the purity and structural identity of this compound?

- Use a combination of spectroscopic techniques:

- NMR : Confirm proton environments (e.g., vinyl protons at δ 5.0–6.0 ppm, ester carbonyl at δ 4.1–4.3 ppm) .

- FT-IR : Identify key functional groups (C=O stretch ~1740 cm⁻¹, C-O-C stretch ~1250 cm⁻¹).

- GC-MS : Verify molecular ion peaks and fragmentation patterns .

Q. What stability considerations are critical for storing this compound?

- Store at -20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis or polymerization. Monitor stability via periodic NMR or HPLC analysis. Avoid exposure to moisture, light, or acidic/basic conditions due to the labile ester and allyl ether groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Use SHELXL for refinement of single-crystal data to determine bond lengths, angles, and torsional conformations. For example, analyze the dihedral angle between the allyloxy and acetate groups to assess steric effects. Validate structures using Mercury CSD to compare packing motifs with similar esters .

Q. What computational methods are effective for modeling the reaction mechanisms involving this compound?

- Employ DFT calculations (e.g., B3LYP/6-311+G(d,p)) to study transition states in esterification or allylation reactions. Solvent effects can be modeled using the conductor-like polarizable continuum model (CPCM). Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Q. How should researchers address discrepancies between experimental and theoretical thermodynamic properties (e.g., proton affinity)?

- For gas-phase proton affinity, cross-reference experimental data (e.g., from mass spectrometry) with group contribution methods or high-level ab initio calculations (e.g., G4 theory). Note that ethyl acetate’s proton affinity (835.7 kJ/mol ) may differ due to the allyloxy substituent’s electron-donating effects. Use error analysis to identify systematic biases in computational models .

Q. What strategies mitigate challenges in analyzing non-covalent interactions (e.g., hydrogen bonding) in this compound co-crystals?

- Use Hirshfeld surface analysis (via CrystalExplorer ) to quantify intermolecular contacts. Pair with thermal ellipsoid plots from ORTEP to assess disorder. For polymorph screening, employ differential scanning calorimetry (DSC) and variable-temperature XRD .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

| Technique | Critical Parameters | Example Data Source |

|---|---|---|

| NMR | δ 4.1–4.3 (ester CH₂), δ 5.0–6.0 (allyl) | |

| FT-IR | C=O (1740 cm⁻¹), C-O-C (1250 cm⁻¹) | |

| GC-MS | Molecular ion (m/z 158), fragments |

Table 2: Software Tools for Structural Analysis

| Tool | Application | Reference |

|---|---|---|

| SHELXL | Crystal structure refinement | |

| Mercury CSD | Packing motif visualization | |

| ORTEP | Thermal ellipsoid plotting |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.